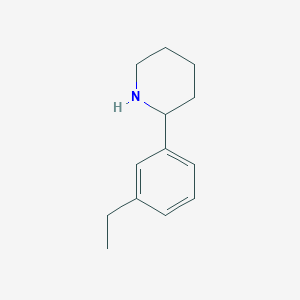
2-(3-Ethylphenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethylphenyl)piperidine is a chemical compound belonging to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. Piperidines are significant in medicinal chemistry due to their presence in various bioactive molecules and pharmaceuticals . The compound this compound features a piperidine ring substituted with a 3-ethylphenyl group, making it a valuable scaffold in drug design and synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethylphenyl)piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 2-substituted 8-nonen-4-amines via hydroamination reactions . Another approach involves the use of metal-catalyzed hydrogenation of pyridine derivatives to yield piperidine compounds .
Industrial Production Methods: Industrial production of piperidine derivatives, including this compound, often employs catalytic hydrogenation and cyclization reactions. These methods are optimized for large-scale production, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions: 2-(3-Ethylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions are common, where the piperidine nitrogen can be alkylated or acylated.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed: The major products formed from these reactions include various substituted piperidines, which can be further functionalized for specific applications .
科学的研究の応用
2-(3-Ethylphenyl)piperidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(3-Ethylphenyl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to modulate neurotransmitter systems, inhibit enzymes, and interact with receptors in the central nervous system . The compound’s effects are mediated through pathways such as the inhibition of poly (ADP-ribose) polymerase activation and modulation of apoptotic proteins .
類似化合物との比較
Piperidine: The parent compound, widely used in the synthesis of pharmaceuticals and agrochemicals.
Dihydropyridine: Another class of nitrogen-containing heterocycles with significant therapeutic applications.
Uniqueness: 2-(3-Ethylphenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3-ethylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in drug discovery and development .
特性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC名 |
2-(3-ethylphenyl)piperidine |
InChI |
InChI=1S/C13H19N/c1-2-11-6-5-7-12(10-11)13-8-3-4-9-14-13/h5-7,10,13-14H,2-4,8-9H2,1H3 |
InChIキー |
PQAMYIIYXKLYOI-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC=C1)C2CCCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


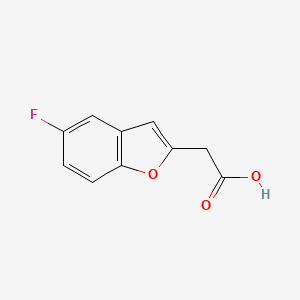

![Ethyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13322110.png)
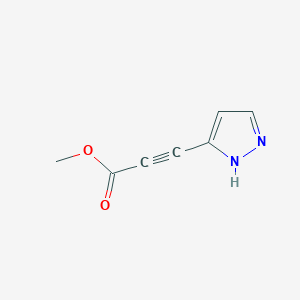
![2-[(Octan-2-yl)amino]butan-1-ol](/img/structure/B13322124.png)
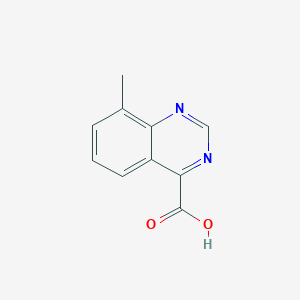
![2-[7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine](/img/structure/B13322126.png)


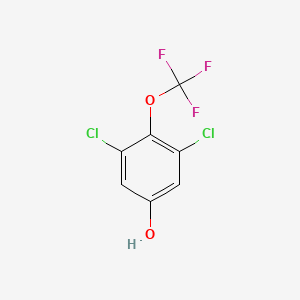
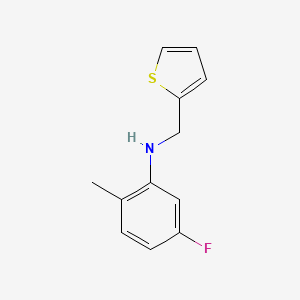

![N-[(4-chlorophenyl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B13322157.png)
![1-Ethyl-1,7-diazaspiro[4.5]decane](/img/structure/B13322165.png)
